4-Methoxy Estrone-13C,d3
Overview
Description
4-Methoxy Estrone-13C,d3 is a synthetic estrogenic compound that is chemically modified to contain three deuterium atoms and a carbon-13 isotope . It has an empirical formula of 13CC18D3H21O3 and a molecular weight of 304.40 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy Estrone-13C,d3 can be represented by the SMILES string [2H]13C([2H])Oc1c(O)ccc2C3CC[C@@]4©C(CCC4=O)C3CCc12 .Physical And Chemical Properties Analysis
4-Methoxy Estrone-13C,d3 has a molecular weight of 284.4 g/mol, a melting point of 167-169°C, and a boiling point of 441.3°C at 760 mmHg .Scientific Research Applications
Synthesis and Biodistribution
Studies have synthesized novel estrone derivatives, including those labeled with radioisotopes, to explore their therapeutic potentials against estrogen receptor-rich tumors. Such derivatives, including methoxy-estrone variants, have shown receptor-mediated uptake in target organs, highlighting their potential in targeted cancer therapy (Enginar et al., 2005).
Receptor-Binding Studies
Research on the receptor-binding characteristics of estrone derivatives, including methoxy and d-homoestrones, has provided insights into their selective interactions with estrogen receptors. These interactions are critical for understanding the role of estrogenic compounds in cellular processes and their potential therapeutic applications (Wölfling et al., 2003).
Quantification in Biological Samples
Advancements in liquid chromatography-mass spectrometry have enabled the simultaneous quantification of endogenous estrogens and their metabolites, including methoxy derivatives, in human urine. This is crucial for studying estrogen metabolism and its implications for diseases such as cancer (Xu et al., 2004).
Estrogen Metabolism and Cancer
Certain estrone derivatives, particularly those modified at the A-ring, have shown potential as anticancer agents. For example, 2-methoxy estrone derivatives have been studied for their ability to induce mitotic arrest, apoptosis, and microtubule assembly disruption in human breast cancer cells, highlighting their therapeutic potential (MacCarthy-Morrogh et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i2+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEXVLNGOBYUEW-VWXYHFCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746289 | |
Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-13C,d3-estrone | |
CAS RN |
1217437-34-7 | |
Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217437-34-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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